ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
Description
Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a benzyl group at position 3, a 7-oxo moiety, and an ethyl propanoate ester side chain at position 6.
Properties
IUPAC Name |
ethyl 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-24-16(23)11(2)20-10-17-14-13(15(20)22)18-19-21(14)9-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDAYKPSJZSFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: β-Keto Esters
β-Keto esters serve as critical precursors. Ethyl 3-oxo-3-phenylpropanoate, for example, is synthesized by base-catalyzed Claisen condensation of ethyl acetate with benzaldehyde derivatives. In a representative procedure, ethyl acetoacetate reacts with benzyl bromide in the presence of sodium ethoxide, yielding ethyl 2-benzyl-3-oxopropanoate with 85–93% efficiency.
Table 1: Synthesis of β-Keto Esters
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Benzyl bromide | NaOEt, reflux, 12 h | 93 |
| Ethyl trifluoroacetate | Glycine ethyl ester | Na2CO3, toluene, 50°C | 78 |
Triazole Ring Formation
Condensation of β-keto esters with 5-amino-4H-1,2,3-triazole under acidic or basic conditions generates the triazolopyrimidine core. For instance, ethyl 3-oxo-3-(p-tolyl)propanoate reacts with 5-amino-1,2,3-triazole in phosphoryl chloride (POCl3) at 80°C, yielding 7-hydroxytriazolopyrimidine intermediates. Subsequent chlorination with POCl3 produces 6-chloro derivatives, which are alkylated with benzyl amines or esters.
Functionalization of the Triazolopyrimidine Core
Benzylation at N3
The 3-benzyl group is introduced via nucleophilic substitution. In a patent-derived method, 6-chloro-7-oxo-triazolopyrimidine reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, achieving 70–80% yields. Alternatively, benzylamine derivatives can be employed under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for stereoselective alkylation.
Table 2: Benzylation Conditions
| Intermediate | Benzylating Agent | Base/Solvent | Yield (%) |
|---|---|---|---|
| 6-Chloro-triazolopyrimidine | Benzyl bromide | K2CO3, DMF, 60°C | 75 |
| 7-Hydroxy-triazolopyrimidine | Benzyl chloride | NaH, THF, 0°C→rt | 68 |
Optimization and Mechanistic Insights
Reaction Selectivity
Competing pathways during cyclization necessitate careful control of temperature and stoichiometry. Excess POCl3 (3–4 equiv) ensures complete chlorination of the 7-hydroxyl group, minimizing dimerization byproducts. Steric effects from the benzyl group enhance regioselectivity during propanoate addition, favoring C2 over C5 substitution.
Solvent and Catalytic Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene facilitates azeotropic removal of water during condensations. Catalytic p-toluenesulfonic acid (p-TsOH) accelerates triazole ring closure, reducing reaction times from 24 h to 6 h.
Characterization and Analytical Data
Spectroscopic Verification
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities, with the target compound eluting at Rf = 0.45. Recrystallization from ethanol/water (1:1) affords analytically pure crystals (mp 142–144°C).
Scalability and Industrial Adaptations
Gram-scale syntheses (≥10 g) employ continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., POCl3 chlorination). Patent methods highlight toluene as a preferred solvent for its low cost and ease of removal via distillation.
Chemical Reactions Analysis
Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Scientific Research Applications
Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a complex organic compound belonging to the triazolopyrimidine class, which is of interest in scientific research, medicinal chemistry, and pharmacology. It features a triazole ring fused with a pyrimidine moiety, further substituted with an ethyl ester and a benzyl group. The molecular formula is C16H17N5O3, with a molecular weight of 327.34 .
Potential Applications
Triazolopyrimidines are known for diverse pharmacological properties, including antimicrobial and anticancer activities. Research suggests that these derivatives can inhibit the growth of bacterial and fungal strains and demonstrate cytotoxic effects against various cancer cell lines. The presence of the 7-oxo group in the triazolopyrimidine framework often correlates with increased biological activity. The compound's versatility and potential for further functionalization are underscored by reactions typical of triazole and pyrimidine derivatives.
Biological Activities
Compounds within the triazolopyrimidine class exhibit diverse biological activities:
- Antimicrobial Activity Triazolopyrimidine derivatives can inhibit the growth of several bacterial and fungal strains.
- Anticancer Properties Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The triazolopyrimidine core is known to interact with nucleophilic sites within the target molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The triazolopyrimidine scaffold is highly versatile, with modifications at positions 3, 5, 6, and 7 significantly altering biological and physicochemical properties. Key structural analogs include:
Biological Activity
Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a synthetic compound belonging to the class of triazolopyrimidines, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structural arrangement characterized by:
- Triazole and Pyrimidine Moieties : The fused triazole and pyrimidine rings contribute to its biological activity.
- Functional Groups : The presence of a 7-oxo group and an ethyl ester enhances its pharmacological properties.
The molecular formula is , indicating a complex organic structure that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolopyrimidine core is known for:
- Binding Affinity : It binds to nucleophilic sites within target molecules, modulating their activity.
- Influence on Biological Pathways : This interaction can lead to alterations in various cellular processes.
Biological Activity
Research has demonstrated diverse pharmacological properties associated with this compound:
- Antimicrobial Activity : Studies indicate that compounds in the triazolopyrimidine class exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against pathogens like Escherichia coli and Candida albicans .
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant antibacterial activity |
| Staphylococcus aureus | Effective against Gram-positive bacteria |
| Candida albicans | Antifungal efficacy |
Case Studies and Research Findings
- Antibacterial Studies :
- Antifungal Activity :
- Mechanistic Insights :
Comparative Analysis
To highlight the uniqueness of this compound compared to other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole and pyrimidine rings; ethyl ester | Antibacterial and antifungal |
| N-benzyl derivatives | Variation in side chains affecting reactivity | Different antimicrobial profiles |
Q & A
Q. What are the common synthetic routes for ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Triazole ring formation : Cyclization of precursors using azide-alkyne click chemistry or diazo coupling .
- Pyrimidine functionalization : Nucleophilic substitution or condensation reactions to introduce the benzyl and propanoate groups .
- Esterification : Ethyl ester formation under acidic or basic conditions .
Q. Optimization strategies :
Q. Table 1: Key Reaction Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Temperature | 60–80°C | ±15% yield variation |
| Substitution | Solvent | DMF/THF (1:1) | Maximizes solubility |
| Purification | Chromatography | Silica gel, ethyl acetate/hexane | Purity >95% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
- NMR spectroscopy : H and C NMR identify substituents on the triazolopyrimidine core (e.g., benzyl protons at δ 4.2–4.5 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm .
- X-ray crystallography : Resolves spatial arrangement of the triazole and pyrimidine rings (e.g., dihedral angles between fused rings) .
Methodological tip : Combine NMR with HSQC/HMBC experiments to assign complex proton environments .
Q. What preliminary biological activity assessments are recommended for this compound in drug discovery contexts?
- In vitro enzyme inhibition assays : Target kinases or proteases due to the triazolopyrimidine scaffold’s ATP-binding mimicry .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Computational docking : Predict binding affinity to targets like PARP-1 or CDK2 using AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., substituent electronic effects vs. steric hindrance) .
- Meta-analysis : Compare datasets across analogs (e.g., fluorobenzyl vs. methoxyphenyl derivatives) to identify trends .
- Mechanistic studies : Employ isotopic labeling (e.g., O in the oxo group) to track metabolic stability .
Q. What reaction mechanisms are proposed for the degradation or metabolic transformation of this compound under physiological conditions?
- Hydrolysis : The ester group undergoes pH-dependent cleavage to form carboxylic acid derivatives .
- Oxidative metabolism : Cytochrome P450 enzymes may hydroxylate the benzyl moiety, detected via LC-MS/MS .
- Photodegradation : UV exposure induces ring-opening reactions in the triazole moiety, monitored by HPLC .
Methodological recommendation : Use F NMR (if fluorinated analogs exist) to track metabolic pathways in real-time .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
- Substituent variation : Synthesize derivatives with halogens, alkyl chains, or electron-withdrawing groups at the benzyl position .
- Biological testing : Correlate substituent properties (e.g., logP, Hammett σ) with IC values in dose-response assays .
Q. Table 2: SAR Trends in Triazolopyrimidine Analogs
| Substituent | Position | Biological Activity (IC) | Key Reference |
|---|---|---|---|
| 4-Fluorophenyl | C3 | 12 nM (CDK2 inhibition) | |
| 3-Methoxybenzyl | C3 | 45 nM (PARP-1 inhibition) | |
| 2-Chlorobenzyl | C3 | Inactive |
Q. What computational modeling approaches are most effective for predicting the reactivity and stability of this compound?
- Quantum mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize transition states for hydrolysis or oxidation .
- Molecular dynamics (MD) : Simulate binding modes in solvated enzyme active sites (e.g., 100 ns trajectories in GROMACS) .
- ADMET prediction : Use SwissADME or ADMETlab to forecast bioavailability and toxicity .
Integration with experiments : Validate computational predictions with kinetic studies (e.g., Arrhenius plots for degradation rates) .
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?
- Polymorph screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms .
- Particle engineering : Use spray drying or nano-milling to improve aqueous solubility .
- Quality by Design (QbD) : Define a design space for critical process parameters (CPPs) using JMP or MODDE software .
Q. How can advanced spectroscopic techniques (e.g., solid-state NMR, cryo-EM) elucidate intermolecular interactions in formulations of this compound?
- Solid-state NMR : Probe hydrogen bonding between the triazolopyrimidine core and excipients (e.g., lactose) .
- Cryo-electron microscopy (cryo-EM) : Resolve nanostructures in lipid-based delivery systems (e.g., liposomes) .
Practical consideration : Pair with differential scanning calorimetry (DSC) to detect phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
